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physicochemical properties of Adb-fubica

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An In-depth Technical Guide on the Physicochemical Properties of ADB-FUBINACA

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and forensic purposes only. It details the physicochemical properties, analytical methodologies, and pharmacological pathways of ADB-FUBINACA. This guide does not contain information on the synthesis of this compound and should not be used for any purpose other than legitimate scientific research and analysis.

Introduction

ADB-FUBINACA is a potent, indazole-based synthetic cannabinoid receptor agonist that has been identified in illicit products worldwide.[1][2] First patented by Pfizer in 2009, its recreational use was reported in Japan starting in 2013.[3][4] As a full agonist of the cannabinoid type 1 (CB1) receptor, it exhibits significantly higher potency than Δ^9 -tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][5] This high potency is associated with a range of severe adverse health effects.[1][6] A thorough understanding of its physicochemical properties is critical for forensic identification, toxicological analysis, and the development of potential therapeutic interventions for intoxication.

Physicochemical and Pharmacological Data

The fundamental chemical, physical, and pharmacological properties of ADB-FUBINACA are summarized in the tables below. This quantitative data is essential for its identification and for understanding its interaction with biological systems.



Chemical and Physical Properties

This table outlines the basic identifiers and physical characteristics of ADB-FUBINACA.

Property	Value	Reference
IUPAC Name	(S)-N-(1-Amino-3,3-dimethyl-1-oxobutane-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide	[7]
Chemical Formula	C21H23FN4O2	[2][7][8]
Molar Mass	382.4 g/mol	[7][8]
CAS Number	1445583-51-6	[7][8]
Physical Appearance	Crystalline solid; White powder	[1][7]
Melting Point	135–137 °C	[1][7]
Solubility	Soluble in DMSO, ethanol, methanol, and dichloromethane. Low solubility in water.	[1][7][9]

Pharmacological Properties

This table details the in vitro binding affinities and functional activities of ADB-FUBINACA at human cannabinoid receptors. The (S)-enantiomer is understood to be the active form.[1]



Receptor	Parameter	Value	Reference
Cannabinoid Receptor 1 (CB ₁)	Binding Affinity (K _i)	0.36 nM	[3][10]
Functional Activity (EC50)	0.82 - 1.2 nM	[2][3][11]	
Efficacy (Emax)	~274% (relative to CP55,940)	[3]	
Cannabinoid Receptor 2 (CB ₂)	Functional Activity (EC ₅₀)	3.5 nM	[2][11]

Spectroscopic Data

Spectroscopic data is fundamental for the unambiguous identification of ADB-FUBINACA in seized materials and biological samples.

Technique	Parameter	Value / Description	Reference
Mass Spectrometry (MS)	Base Peak [M+H]+	m/z 383.1878	[4][7]
Characteristic Fragments	m/z 253.0772 (Loss of aminodimethylbutana mide)	[4][7]	
m/z 338.1663 (Loss of carboxamide)	[4][7]		-
m/z 109.0448 (Fluorobenzylium ion)	[4][7]	-	
UV Spectroscopy	Absorbance Maximum (λ_{max})	302 nm	[7]

Experimental Protocols



The following sections provide detailed methodologies for common analytical experiments used in the characterization and quantification of ADB-FUBINACA.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[12]

- Preparation: Add an excess amount of ADB-FUBINACA solid to a vial containing a known volume of the solvent of interest (e.g., ethanol, methanol, water). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[12]
- Equilibration: Seal the vial and place it in a mechanical shaker or agitator. Maintain a constant temperature and allow the mixture to agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the solid to settle.
 Alternatively, centrifuge the sample to pellet the undissolved solid.
- Sampling: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid phase. Use of an in-situ filter is recommended.[13]
- Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of ADB-FUBINACA using a calibrated analytical technique such as LC-MS or UV-Vis Spectroscopy.
- Calculation: The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for identifying ADB-FUBINACA, though liquid chromatography is often preferred for thermally unstable cannabinoids.[3][14]

 Sample Preparation: Prepare a solution of the analyte by dissolving a small amount of the sample in an appropriate solvent, such as chloroform or methanol, to a concentration of approximately 1-4 mg/mL.[15]



- Instrument Setup:
 - Column: Use a low- to mid-polarity capillary column, such as a DB-1 MS or DB-5 MS (30 m x 0.25 mm x 0.25 μm). For better separation from isomers, a more polar column like a VF-1701ms may be employed.[15][16]
 - Carrier Gas: Set helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).[17]
 - Temperature Program:
 - Injector: 265 °C[17]
 - Oven: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15-25 °C/min) to a final temperature of ~300 °C and hold for several minutes.
 - Transfer Line: 300 °C[17]
 - MS Source: 230 °C[17]
- Injection: Inject 1 μL of the prepared sample into the GC system, typically in split mode.
- Data Acquisition: Acquire mass spectra in electron ionization (EI) mode, scanning a mass range of approximately m/z 40-550.
- Analysis: Identify ADB-FUBINACA by comparing its retention time and the resulting mass spectrum with a certified reference standard. Key fragments to monitor include m/z 383, 253, 338, and 109.[4][7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (HRMS), is a highly sensitive and specific method for the analysis of ADB-FUBINACA and its metabolites.[4]

 Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile). For biological matrices, a protein precipitation or solid-phase extraction (SPE) step is required.



- Instrument Setup:
 - Column: A C18 or Biphenyl reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, <3 μm particle size).[4]
 - Mobile Phase: Use a gradient elution with:
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile[4]
 - Gradient Program: A typical gradient starts with a high percentage of Solvent A, ramping to a high percentage of Solvent B over 10-15 minutes to elute the analyte.[4]
 - Flow Rate: 0.3 0.5 mL/min.[4]
 - Column Temperature: 30 40 °C.[4]
- MS Detection:
 - Ionization: Use electrospray ionization in positive ion mode (ESI+).
 - Acquisition: Acquire data in full-scan mode to detect the [M+H]⁺ ion (m/z 383.1878). For targeted analysis, use tandem mass spectrometry (MS/MS) to monitor the fragmentation of the parent ion into characteristic product ions (e.g., m/z 253.0772, 109.0448).[4][7]
- Analysis: Confirm the presence of ADB-FUBINACA by matching the retention time and mass spectral data (both parent and fragment ions) to a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural elucidation of the molecule.

Sample Preparation: Dissolve approximately 5-10 mg of the purified analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[15] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). [15]



- Data Acquisition:
 - Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiments: Acquire a standard one-dimensional ¹H NMR spectrum. For more detailed structural confirmation, acquire two-dimensional spectra such as ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation).[18]
- Analysis: Process the spectra and assign the chemical shifts and coupling constants to the
 corresponding protons and carbons in the ADB-FUBINACA molecule. The resulting spectra
 serve as a unique fingerprint for the compound's structure, which can be compared against
 reference data.[15][18]

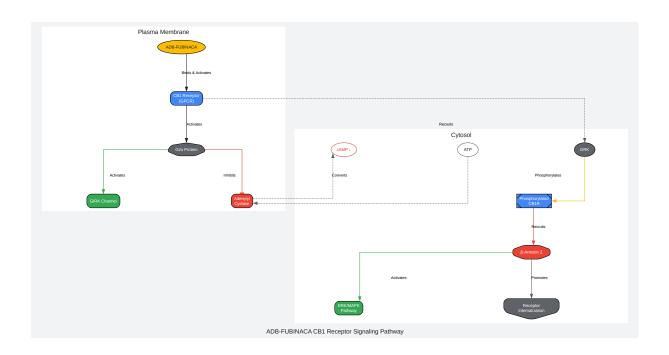
Visualizations

Diagrams are provided below to illustrate key logical and biological pathways related to ADB-FUBINACA.

ADB-FUBINACA CB1 Receptor Signaling Pathway

The following diagram illustrates the primary and secondary signaling cascades initiated by the binding of ADB-FUBINACA to the CB₁ receptor.





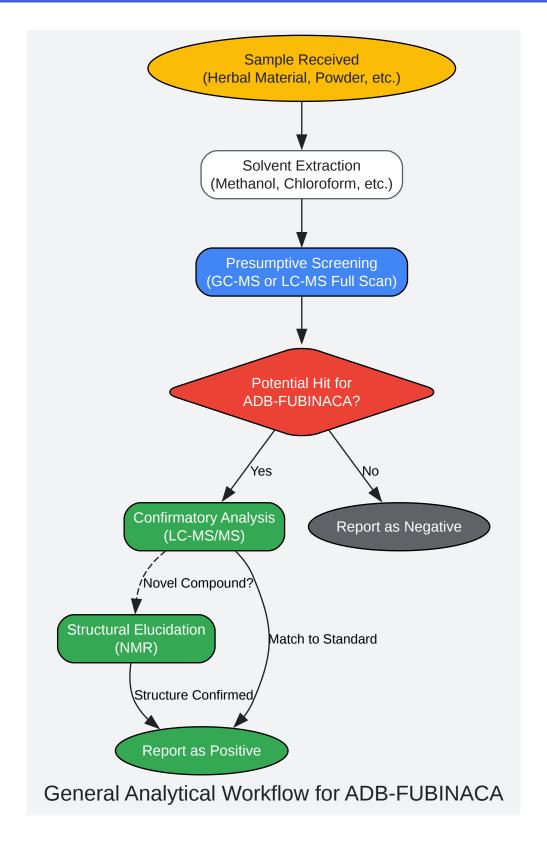
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Caption: Canonical G-protein and β -arrestin signaling pathways activated by ADB-FUBINACA at the CB1 receptor.

General Analytical Workflow for ADB-FUBINACA Identification

This diagram outlines a logical workflow for the screening, identification, and confirmation of ADB-FUBINACA in a sample.





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Caption: A typical workflow for the forensic identification and confirmation of ADB-FUBINACA in a seized sample.



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